molecular formula C22H23ClN4O4S B11198257 4-amino-N~3~-(2-chlorobenzyl)-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(2-chlorobenzyl)-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11198257
M. Wt: 475.0 g/mol
InChI Key: OJYRQTBTEFUJII-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, chlorophenyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond. This intermediate is then cyclized with thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE
  • 4-AMINO-2-CHLOROBENZONITRILE
  • 3-(4-CHLOROPHENYL)-6-OXO-5,6-DIHYDROPYRIDAZIN-1(4H)-YL-N-(THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C22H23ClN4O4S/c1-30-16-8-7-13(11-17(16)31-2)9-10-25-22(29)20-18(24)19(27-32-20)21(28)26-12-14-5-3-4-6-15(14)23/h3-8,11H,9-10,12,24H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

OJYRQTBTEFUJII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N)OC

Origin of Product

United States

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